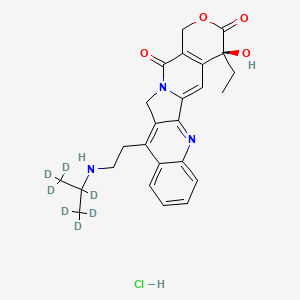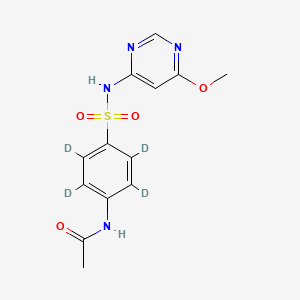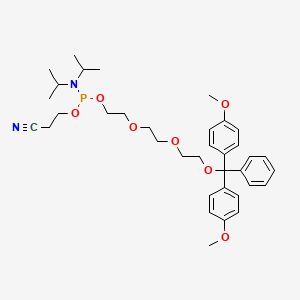![molecular formula C6H12O6 B584003 D-[2-¹³C]talosa CAS No. 83379-36-6](/img/structure/B584003.png)
D-[2-¹³C]talosa
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-[2-13C]talose: is a stable isotope-labeled form of talose, a rare sugar that is found in small quantities in nature. It has gained significant attention in scientific research due to its potential therapeutic and industrial applications. Talose is an aldohexose sugar and a C-2 epimer of D-galactose . It is soluble in water and slightly soluble in methanol .
Aplicaciones Científicas De Investigación
Chemistry: D-[2-13C]talose is used as a substrate to identify, differentiate, and characterize ribose-5-phosphate isomerase enzymes . It is also employed in biomolecular nuclear magnetic resonance (NMR) studies to investigate metabolic pathways .
Biology: In biological research, D-[2-13C]talose is used to study the metabolic processes of rare sugars and their physiological effects .
Medicine: D-[2-13C]talose has potential therapeutic applications, including its use as a low-calorie sweetener with beneficial health effects .
Industry: In the industrial sector, D-[2-13C]talose is used in the production of rare sugars and their derivatives, which have applications in food and pharmaceutical industries .
Mecanismo De Acción
Target of Action
D-[2-13C]talose, also known as D-talose-2-13C, is a stable isotope-labeled compound . It is the 13C labeled 1-O-Acetyl-2,3,5-Tri-O-benzoyl-beta-D-Ribofuranose It is known that d-talose, a c-2 epimer of galactose, is used as a substrate to identify, differentiate, and characterize ribose-5-phosphate isomerase(s) of clostridia .
Mode of Action
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
It is known that d-talose is involved in the metabolism of daphnia magna, a species of water flea .
Action Environment
It is known that stable isotope-labeled compounds are used as environmental pollutant standards for the detection of air, water, soil, sediment, and food .
Análisis Bioquímico
Biochemical Properties
D-[2-13C]talose interacts with several enzymes and proteins in biochemical reactions. For instance, it has been found that the enzyme Cellobiose 2-epimerase from Rhodothermus marinus can convert a glucose residue to a mannose residue, and during this process, D-[2-13C]talose is synthesized from D-galactose .
Cellular Effects
It has been suggested that D-[2-13C]talose may have growth inhibitory effects on certain organisms, such as the nematode Caenorhabditis elegans . This suggests that D-[2-13C]talose could potentially influence cell function and cellular metabolism.
Molecular Mechanism
The molecular mechanism of D-[2-13C]talose involves its interaction with D-galactose to form a Mo–sugar complex, influencing the C1–C2 carbon shift to yield D-[2-13C]talose . This process is facilitated by a finely tuned molybdenum oxide (MoO3) solid acid catalyst . The isotopic labelling NMR characterization has confirmed the Bílik mechanism of C2-galactose epimerization .
Temporal Effects in Laboratory Settings
It is known that D-[2-13C]talose is a product of the enzymatic process involving Cellobiose 2-epimerase , suggesting that its effects could change over time depending on the activity of this enzyme.
Dosage Effects in Animal Models
There is limited information available on the dosage effects of D-[2-13C]talose in animal models. Some studies have suggested that D-[2-13C]talose may have growth inhibitory effects on certain organisms, such as the nematode Caenorhabditis elegans
Metabolic Pathways
D-[2-13C]talose is involved in the metabolic pathway catalyzed by the enzyme Cellobiose 2-epimerase . This enzyme converts a glucose residue to a mannose residue, and during this process, D-[2-13C]talose is synthesized from D-galactose . This suggests that D-[2-13C]talose could potentially interact with other enzymes or cofactors in this pathway.
Transport and Distribution
Given its biochemical properties and interactions with enzymes such as Cellobiose 2-epimerase , it is possible that D-[2-13C]talose could be transported and distributed within cells and tissues in a manner similar to other sugar molecules.
Subcellular Localization
Given its biochemical properties and interactions with enzymes such as Cellobiose 2-epimerase , it is possible that D-[2-13C]talose could be localized to specific compartments or organelles within the cell where these enzymes are active.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: D-[2-13C]talose can be synthesized through chemical synthesis starting from a suitable starting material. The process involves a series of chemical reaction pathways, including oxidation, reduction, protection group changes, and isotope labeling steps .
Industrial Production Methods: One method involves the use of L-ribose isomerase from Cellulomonas parahominis MB426, which can convert D-tagatose to D-talose. The conversion reaction is performed with a reaction mixture containing 10% D-tagatose and immobilized L-ribose isomerase at 40°C. The final yield of D-talose is approximately 7.30% .
Análisis De Reacciones Químicas
Types of Reactions: D-[2-13C]talose undergoes various types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as nitric acid or potassium permanganate can be used to oxidize D-[2-13C]talose.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for the reduction of D-[2-13C]talose.
Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of D-[2-13C]talose can yield aldonic acids, while reduction can produce alditols.
Comparación Con Compuestos Similares
D-galactose: D-[2-13C]talose is a C-2 epimer of D-galactose.
D-allose: Another rare sugar with similar applications and physiological effects.
Uniqueness: D-[2-13C]talose is unique due to its stable isotope labeling, which makes it particularly valuable in NMR studies and metabolic research . Its rare occurrence in nature and potential therapeutic benefits further distinguish it from other similar compounds.
Propiedades
IUPAC Name |
(3S,4S,5R,6R)-6-(hydroxymethyl)(313C)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5+,6?/m1/s1/i5+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-IWCPBKJSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([13C@@H](C(O1)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Butanethioic-2,3-13C2 acid, S-[2-(acetylamino)ethyl] ester (9CI)](/img/new.no-structure.jpg)





